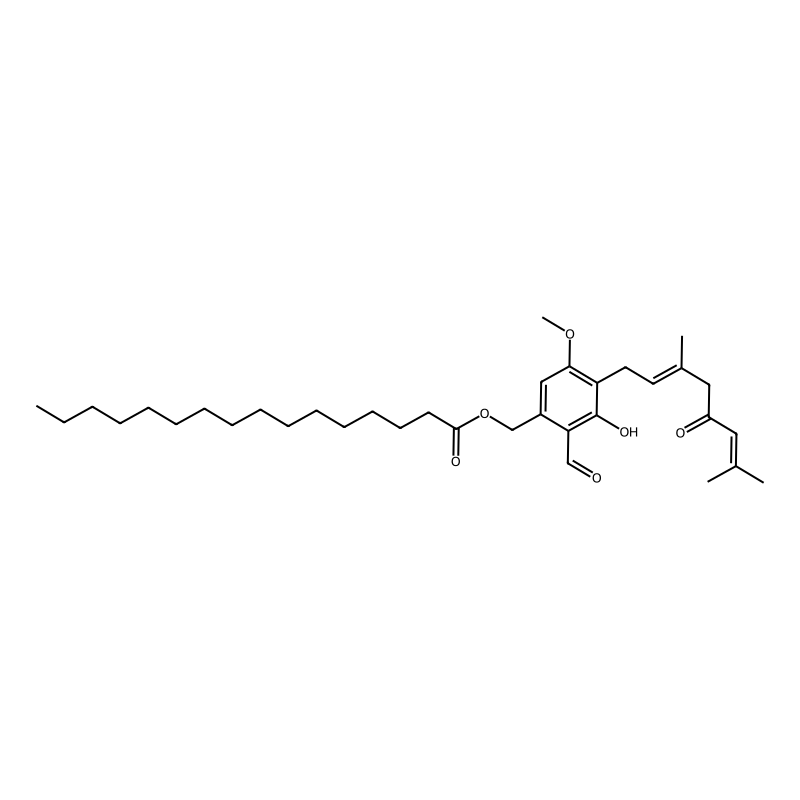Hericenone C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Hericenone C is a bioactive compound derived from the medicinal mushroom Hericium erinaceum, commonly known as lion's mane mushroom. It belongs to a class of compounds known as hericenones, which are characterized by their unique chemical structures that include a fatty acid side chain linked via an ester bond. Hericenone C has garnered attention for its potential neuroprotective properties and its ability to stimulate nerve growth factor synthesis, which is crucial for the growth, maintenance, and survival of neurons .
Hericenone C undergoes enzymatic hydrolysis, particularly by pancreatic lipase, which cleaves the fatty acid side chain. This reaction results in the formation of a derivative known as deacylhericenone, which exhibits enhanced neuroprotective properties compared to the intact hericenone C. The hydrolysis process significantly alters the compound's bioactivity, suggesting that its therapeutic effects may be attributed more to its hydrolyzed form than to the parent compound itself .
Hericenone C exhibits several notable biological activities:
- Neuroprotection: It has been shown to protect neuronal cells from oxidative stress and enhance cell viability in various assays .
- Nerve Growth Factor Stimulation: Hericenone C stimulates the synthesis of nerve growth factor in vitro, which is essential for neuronal health and function .
- Pain Modulation: Research indicates that hericenone C can inhibit nociceptive behavior in animal models, suggesting potential analgesic properties .
The synthesis of hericenone C can be achieved through both natural extraction from Hericium erinaceum and total synthesis in the laboratory. The total synthesis involves several steps that include constructing the core structure and introducing the fatty acid side chain. Notable methods include:
- Natural Extraction: Utilizing solvents like methanol or dichloromethane to extract hericenones from dried mushroom fruiting bodies.
- Total Synthesis: Recent advancements have enabled the total synthesis of hericenones C–H using straightforward synthetic pathways that allow for structural revisions and confirmations of their neuroprotective effects .
Studies have shown that hericenone C interacts with various neurotransmitter systems and neuronal growth factors. Its ability to stimulate nerve growth factor synthesis suggests that it may enhance synaptic plasticity and promote neuronal survival. Additionally, research indicates that deacylhericenone (the hydrolyzed form) shows increased efficacy in promoting brain-derived neurotrophic factor mRNA transcription in neuronal cell lines .
Hericenone C shares structural similarities with other compounds derived from Hericium erinaceum, such as hericenones D and E, as well as erinacines. Here is a comparison highlighting their uniqueness:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Hericenone C | Contains a fatty acid side chain | Stimulates nerve growth factor synthesis |
| Hericenone D | Similar structure without certain functional groups | Exhibits similar NGF-stimulating activity |
| Hericenone E | Contains additional hydroxyl groups | Also stimulates nerve growth factor synthesis |
| Erinacine A | Alkaloid structure with different functional groups | Known for neuroprotective effects |
Hericenone C is unique due to its specific fatty acid side chain configuration, which enhances its bioactivity compared to other similar compounds .








